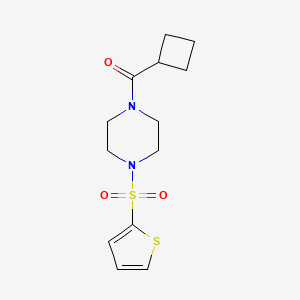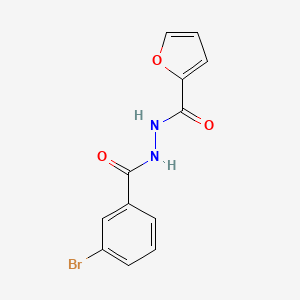![molecular formula C14H22N2O2 B5736242 2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol, also known as MPMP, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MPMP is a synthetic compound that belongs to the class of phenols and has been shown to possess a range of biological activities that make it an attractive target for drug discovery and development.
Wirkmechanismus
The exact mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol is not fully understood, but it is believed to act by inhibiting the formation of reactive oxygen species and reducing oxidative stress in cells. It has also been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the ability to protect against oxidative stress, reduce inflammation, and improve cognitive function. It has also been shown to have a protective effect on the cardiovascular system and to enhance the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol in lab experiments is its ability to act as a potent antioxidant and anti-inflammatory agent, which can help to reduce cellular damage and improve cell viability. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol, including further studies on its mechanism of action, the development of more efficient synthesis methods, and the investigation of its potential therapeutic applications in the treatment of various diseases. Additionally, research could focus on the development of novel analogues of this compound with improved pharmacological properties and reduced toxicity.
Synthesemethoden
2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol can be synthesized using various methods, including the reaction of 4-methoxyphenol with 4-ethyl-1-piperazinecarboxaldehyde in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-15-6-8-16(9-7-15)11-12-10-13(18-2)4-5-14(12)17/h4-5,10,17H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBNOBFFZZJWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5736170.png)

![methyl (4-{[(2-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5736184.png)
![N-(3-acetylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5736186.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5736194.png)


![4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5736223.png)
![1-{[(4-fluorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5736224.png)
![4-fluoro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5736231.png)
![4-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5736237.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5736249.png)
![N,N-diisopropyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5736259.png)
![[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5736266.png)
